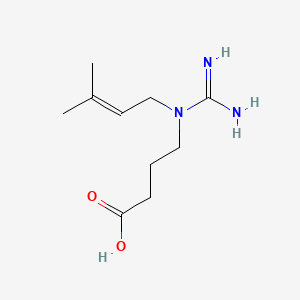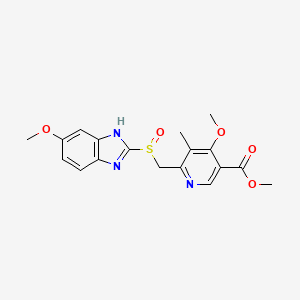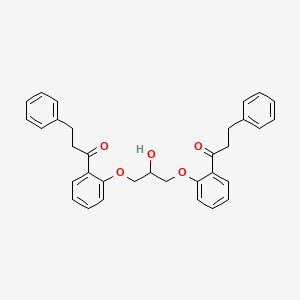
1,1'-(((2-羟基丙烷-1,3-二基)双(氧基))双(2,1-苯撑))双(3-苯基丙烷-1-酮)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, also known as 1,1’-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one), is a chemical substance with the molecular formula C33H32O5 . It is an impurity of Propafenone Hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound consists of a hydroxypropane-1,3-diyl group bisected by oxy-2,1-phenylene groups, and further linked to 3-phenylpropan-1-one groups . The molecular weight is 508.60 .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the available resources. It is known to be an impurity of Propafenone Hydrochloride , suggesting it may be produced during the synthesis or degradation of this drug.Physical And Chemical Properties Analysis
This compound has a molecular weight of 508.60 and a molecular formula of C33H32O5 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.科学研究应用
合成和表征
- Banaei 等人 (2017) 报告了一种与 1,1'-(((2-羟基丙烷-1,3-二基)双(氧基))双(2,1-苯撑))双(3-苯基丙烷-1-酮) 相似的化合物的新合成,该化合物通过各种分析技术(如红外光谱、核磁共振氢谱、核磁共振碳谱和元素分析)进行表征。这强调了详细化学分析在了解新型化合物性质中的重要性 (Banaei、Karimi、Minaei 和 Pourbasheer,2017)。
抗癌活性
- Saghatforoush 等人 (2018) 对类似席夫碱配体及其金属配合物的抗癌活性进行了理论和实验研究。他们的研究结果表明在癌症治疗中具有潜在的应用,突出了这些化合物在药学中的相关性 (Saghatforoush、Moeini、Hosseini-Yazdi、Mardani、Hajabbas-Farshchi、Jameson、Telfer 和 Woollins,2018)。
在材料科学中的应用
- 在材料科学领域,Wang 等人 (2020) 讨论了具有超支化结构的邻苯二甲腈树脂的制备和表征,证明了该化合物适用于耐高温和热保护材料。这表明此类化合物在开发先进材料中的作用 (Wang、Liu、Han、Guo、Zhou、Wang、Liu 和 Zhao,2020)。
作用机制
Target of Action
Propafenone impurity F, also known as UNII-FB2RUE676A or 1,1’-[2-Hydroxypropane-1,3-diyl-bis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one), primarily targets sodium channels in cardiac muscle cells . These channels play a crucial role in the electrical activity of the heart, making them a key target for antiarrhythmic agents .
Mode of Action
Propafenone impurity F acts by inhibiting sodium channels , restricting the entry of sodium into cardiac cells . This results in a decrease in the excitability of the cells, slowing the rate of electrical conduction . This action helps restore a normal rhythm in the heart and prevent the recurrence of irregular heartbeats .
Biochemical Pathways
The major metabolic pathway for propafenone, and likely its impurities, begins with aromatic ring hydroxylation , a pathway that may be determined by genetic factors . This metabolic process is crucial for the drug’s elimination from the body .
Pharmacokinetics
Propafenone impurity F is expected to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with propafenone. Propafenone is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . It undergoes extensive presystemic clearance that is saturable, with bioavailability increasing as dosage increases . The elimination half-life of propafenone is typically 5 to 8 hours in most patients .
Result of Action
The inhibition of sodium channels by propafenone impurity F leads to a reduction in the excitability of cardiac cells . This results in a slowing of the rate of electrical conduction, which can help restore a normal rhythm in the heart and prevent the recurrence of irregular heartbeats .
Action Environment
The action, efficacy, and stability of propafenone impurity F can be influenced by various environmental factors. For instance, genetic factors may determine the rate of aromatic ring hydroxylation, a key metabolic pathway for propafenone . Additionally, the drug’s bioavailability can increase with dosage, suggesting that the presystemic clearance of propafenone is saturable .
未来方向
属性
IUPAC Name |
1-[2-[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propoxy]phenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32O5/c34-27(23-37-32-17-9-7-15-28(32)30(35)21-19-25-11-3-1-4-12-25)24-38-33-18-10-8-16-29(33)31(36)22-20-26-13-5-2-6-14-26/h1-18,27,34H,19-24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIVCAOXVHTEAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) | |
CAS RN |
1329643-40-4 |
Source


|
| Record name | 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329643404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(((2-HYDROXYPROPANE-1,3-DIYL)BIS(OXY))BIS(2,1-PHENYLENE))BIS(3-PHENYLPROPAN-1-ONE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB2RUE676A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


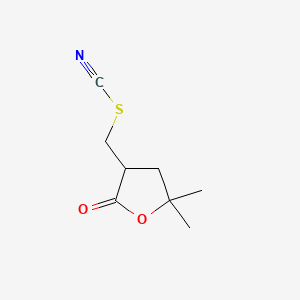
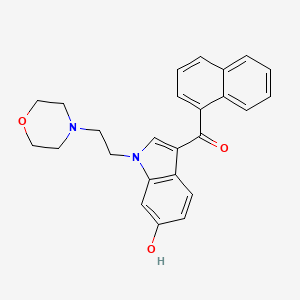
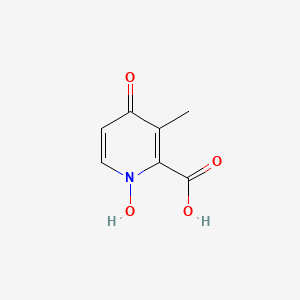

![1,8A-dihydroimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B590201.png)

